

BI-1935 Demonstrates Superior Selectivity Over First-Generation sEH Inhibitors

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Compound of Interest		
Compound Name:	BI-1935	
Cat. No.:	B15613023	Get Quote

A comprehensive analysis of experimental data reveals that **BI-1935**, a novel soluble epoxide hydrolase (sEH) inhibitor, exhibits a significantly improved selectivity profile compared to first-generation sEH inhibitors. This heightened selectivity minimizes the potential for off-target effects, positioning **BI-1935** as a more precise research tool and a potentially safer therapeutic candidate.

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxy fatty acids (EpFAs). Its inhibition is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain. However, the clinical progression of early sEH inhibitors has been hampered by concerns over off-target activities. This guide provides a detailed comparison of the selectivity of **BI-1935** against that of first-generation sEH inhibitors, supported by quantitative data and experimental methodologies.

Potency and Selectivity: A Quantitative Comparison

BI-1935 is a highly potent sEH inhibitor with a half-maximal inhibitory concentration (IC50) of 7 nM for human sEH. While some first-generation inhibitors, such as t-AUCB, exhibit comparable or even greater potency for sEH, their broader activity against other enzymes and receptors raises concerns about potential side effects.

The following tables summarize the available quantitative data for **BI-1935** and representative first-generation sEH inhibitors.

Table 1: Potency against Soluble Epoxide Hydrolase (sEH)



Compound	Туре	Human sEH IC50 (nM)
BI-1935	Novel Inhibitor	7
t-AUCB	First-Generation	1.3
TPPU	First-Generation	45
DCU	First-Generation	160

Table 2: Off-Target Activity and Selectivity

Compound	Off-Target	IC50 (nM)	Selectivity (Off- Target IC50 / sEH IC50)
BI-1935	Thromboxane Synthase	132[1]	~19-fold
5-Lipoxygenase (5- LOX)	5,920[1]	~846-fold	
hCYP2J2, hCYP2C9, hCYP2C19	>1,000[1]	>143-fold	
TPPU	p38β Kinase	270[2]	~6-fold
p38y Kinase	890[2]	~20-fold	
DCU	Various (Carboxylesterases, GSTs, P450s)	No significant inhibition reported[3]	-

Note: A higher selectivity ratio indicates greater selectivity for sEH over the off-target.

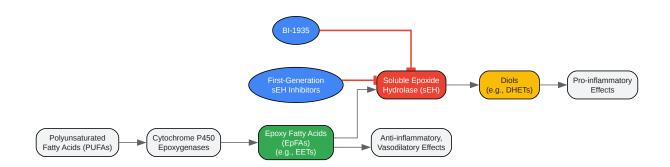
The data clearly illustrates that while TPPU is a potent sEH inhibitor, it also significantly inhibits p38β kinase at a concentration only 6-fold higher than its sEH IC50. This lack of selectivity could lead to unintended physiological effects related to the p38 MAPK signaling pathway. In contrast, **BI-1935** demonstrates a much wider therapeutic window, with selectivity ratios of approximately 19-fold and 846-fold for its most significant off-targets identified in the screen.



For other first-generation inhibitors like DCU, while qualitative statements of selectivity exist, comprehensive quantitative data is often lacking.

Signaling Pathways and Experimental Workflows

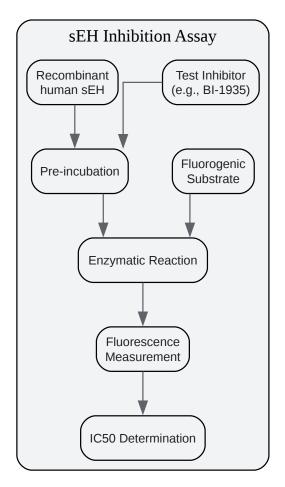
To understand the biological context of sEH inhibition and the methodologies used to assess selectivity, the following diagrams are provided.

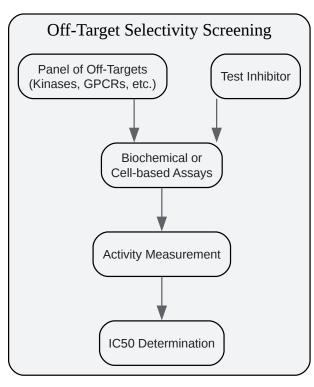


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Caption: Simplified sEH signaling pathway.







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